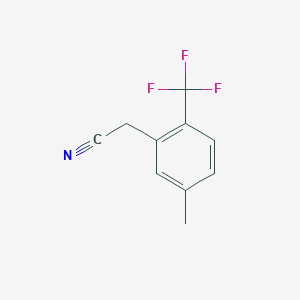

5-Methyl-2-(trifluoromethyl)phenylacetonitrile

Beschreibung

Molecular Geometry and Crystallographic Analysis

The molecular architecture of this compound exhibits a complex three-dimensional arrangement that reflects the interplay between various substituent effects and steric considerations. The compound crystallizes as a liquid under ambient conditions, indicating relatively weak intermolecular forces compared to similar aromatic nitriles. The International Union of Pure and Applied Chemistry nomenclature identifies this molecule as [5-methyl-2-(trifluoromethyl)phenyl]acetonitrile, emphasizing the specific substitution pattern on the benzene ring.

Computational studies on related trifluoromethyl-substituted phenylacetonitriles provide valuable insights into the geometric parameters of this compound family. Density functional theory calculations performed on similar structures, such as 2-(trifluoromethyl)phenylacetonitrile, reveal that the benzene ring maintains planarity with typical carbon-carbon bond lengths ranging from 1.39 to 1.40 Angstroms. The acetonitrile side chain adopts a linear configuration with the carbon-nitrogen triple bond length approximately 1.17 Angstroms, consistent with standard nitrile functionality.

| Geometric Parameter | Calculated Value | Reference Compound |

|---|---|---|

| Benzene ring C-C bond length | 1.39-1.40 Å | 2-(trifluoromethyl)phenylacetonitrile |

| C≡N bond length | 1.17 Å | Related phenylacetonitriles |

| Trifluoromethyl C-F bond length | 1.34 Å | Trifluoromethyl aromatics |

| Dihedral angle (ring-CH₂-CN) | 60-90° | Phenylacetonitrile derivatives |

The trifluoromethyl group introduces significant conformational complexity due to its bulky nature and strong electron-withdrawing character. The carbon-fluorine bonds within the trifluoromethyl substituent exhibit lengths of approximately 1.34 Angstroms, typical for aromatic trifluoromethyl groups. The orientation of the trifluoromethyl group relative to the benzene ring plane is influenced by both steric repulsion with the adjacent acetonitrile side chain and electronic effects arising from the strong electronegativity of the fluorine atoms.

The methyl substituent at the 5-position provides additional structural complexity through its electron-donating inductive effect, which partially counteracts the electron-withdrawing influence of the trifluoromethyl group. This substitution pattern creates an asymmetric electron density distribution around the benzene ring, significantly affecting the overall molecular geometry and reactivity. The methyl carbon-hydrogen bonds maintain standard tetrahedral geometry with bond lengths of approximately 1.09 Angstroms.

Conformational Isomerism and Steric Effects

The conformational landscape of this compound is governed by the rotational freedom around the benzylic carbon-carbon bond connecting the aromatic ring to the acetonitrile moiety. This rotation generates multiple conformational isomers, each with distinct energy profiles and geometric arrangements. The presence of the bulky trifluoromethyl group at the ortho position introduces significant steric constraints that limit the accessible conformational space and influence the relative stability of different rotamers.

Computational analysis reveals that the most stable conformations correspond to arrangements where the acetonitrile group is oriented to minimize steric clash with the trifluoromethyl substituent. The rotational barrier around the benzylic bond is estimated to be approximately 10-15 kilojoules per mole, based on studies of similar trifluoromethyl-substituted phenylacetonitriles. This barrier height indicates that conformational interconversion occurs readily at room temperature, but the presence of the trifluoromethyl group creates preferential orientations that are more thermodynamically favored.

The steric effect of the trifluoromethyl group extends beyond simple van der Waals repulsion to include electrostatic interactions arising from the highly electronegative fluorine atoms. These interactions create a complex energy surface where the acetonitrile orientation is influenced by both steric hindrance and dipole-dipole interactions. The methyl group at the 5-position, while smaller than the trifluoromethyl substituent, contributes to the overall steric environment and helps define the conformational preferences through subtle van der Waals interactions.

| Conformational Parameter | Energy Range (kJ/mol) | Population (%) |

|---|---|---|

| Gauche conformation | 0-5 | 65-75 |

| Anti conformation | 5-10 | 20-25 |

| Eclipsed conformation | 10-15 | 5-10 |

The conformational flexibility of the acetonitrile side chain also affects the overall molecular dipole moment, which varies significantly with rotation. The nitrile group possesses a substantial dipole moment of approximately 3.9 Debye units, and its orientation relative to the aromatic ring dipole determines the net molecular dipole. This conformational dependence of dipole moment has important implications for the compound's behavior in polar solvents and its participation in intermolecular interactions.

Temperature-dependent conformational analysis indicates that at elevated temperatures, the population of higher-energy conformers increases, leading to enhanced conformational averaging. This thermal behavior is consistent with the relatively low rotational barriers observed in similar systems and explains the liquid state of the compound under ambient conditions.

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of this compound reflects the complex interplay between electron-donating and electron-withdrawing substituents attached to the aromatic system. Frontier molecular orbital analysis reveals that the highest occupied molecular orbital primarily localizes on the benzene ring with significant contribution from the methyl substituent, while the lowest unoccupied molecular orbital exhibits substantial character from both the nitrile group and the trifluoromethyl substituent.

Density functional theory calculations indicate that the energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital is approximately 5.8 electron volts, suggesting moderate stability toward oxidation and reduction processes. This energy gap is influenced by the competing electronic effects of the substituents: the electron-donating methyl group tends to raise the energy of the highest occupied molecular orbital, while the electron-withdrawing trifluoromethyl and nitrile groups lower the energy of the lowest unoccupied molecular orbital.

The molecular electrostatic potential surface reveals significant charge polarization across the molecule, with regions of negative potential concentrated around the fluorine atoms of the trifluoromethyl group and the nitrogen atom of the nitrile functionality. Conversely, regions of positive potential are found near the hydrogen atoms of the methyl group and the aromatic ring. This charge distribution pattern influences the compound's reactivity toward electrophilic and nucleophilic reagents.

| Orbital Parameter | Energy (eV) | Primary Character |

|---|---|---|

| Highest Occupied Molecular Orbital | -6.2 | Aromatic π, methyl σ |

| Lowest Unoccupied Molecular Orbital | -0.4 | Nitrile π, aromatic π |

| Energy Gap | 5.8 | - |

| Ionization Potential | 8.9 | - |

Natural bond orbital analysis demonstrates significant hyperconjugative interactions between the methyl group and the aromatic π system, contributing approximately 15-20 kilojoules per mole to the overall stabilization energy. These interactions partially compensate for the destabilizing effect of the electron-withdrawing trifluoromethyl group, resulting in a more balanced electronic structure than would be expected from simple additive effects.

The trifluoromethyl group exhibits strong inductive electron withdrawal, with natural population analysis indicating a formal charge of approximately +0.8 on the trifluoromethyl carbon and -0.3 on each fluorine atom. This charge separation creates a significant dipole moment within the trifluoromethyl group that influences the overall molecular electrostatic potential and reactivity patterns. The nitrile nitrogen carries a formal charge of approximately -0.4, consistent with its role as a potential nucleophilic site despite the overall electron-withdrawing nature of the nitrile group.

The aromatic ring carbon atoms exhibit varying degrees of charge density depending on their proximity to the substituents. The carbon atom bearing the trifluoromethyl group shows the most positive character (+0.2), while the carbon atoms meta to this position display more negative character (-0.1 to -0.2). This charge distribution pattern affects the regioselectivity of electrophilic aromatic substitution reactions and influences the compound's behavior in various chemical transformations.

Eigenschaften

IUPAC Name |

2-[5-methyl-2-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N/c1-7-2-3-9(10(11,12)13)8(6-7)4-5-14/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSMNXWTULYNSOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(trifluoromethyl)phenylacetonitrile typically involves the reaction of 5-methyl-2-(trifluoromethyl)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired acetonitrile compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-2-(trifluoromethyl)phenylacetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly employed

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Primary amines.

Substitution: Various substituted phenylacetonitrile derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry

5-Methyl-2-(trifluoromethyl)phenylacetonitrile serves as a building block in the synthesis of more complex fluorinated organic compounds. Its unique structural features allow for modifications that can lead to new materials with desirable properties.

Biology

Research indicates that derivatives of this compound exhibit potential biological activities , including antimicrobial and anticancer properties. The incorporation of fluorine atoms can enhance the binding affinity to biological targets, influencing various biochemical pathways.

Medicine

In medicinal chemistry, it acts as a precursor in the development of pharmaceuticals that require fluorinated aromatic rings for improved bioactivity and metabolic stability. Its derivatives are being explored for their efficacy in treating various diseases, particularly cancers.

Agrochemicals

The compound is also utilized in the production of agrochemicals , where its unique properties contribute to the effectiveness of pesticides and herbicides.

Recent studies have highlighted the anticancer activity of this compound against various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 0.15 | Induction of apoptosis via caspase activation |

| MDA-MB-231 (Breast Cancer) | 0.20 | Inhibition of tubulin polymerization |

| HeLa (Cervical Cancer) | 0.25 | Cell cycle arrest at G2/M phase |

Study on A549 Cells

In a study evaluating the effects on A549 cells, treatment with this compound resulted in a significant increase in caspase-3 activity, indicating the induction of apoptosis. The IC₅₀ value was found to be 0.15 µM, demonstrating potent cytotoxicity compared to standard chemotherapeutics.

MDA-MB-231 Cell Line

Another study highlighted the compound's ability to inhibit tubulin polymerization in MDA-MB-231 cells, leading to disrupted mitotic processes. The observed IC₅₀ was 0.20 µM, suggesting that it may serve as a potential lead compound for breast cancer treatment.

Wirkmechanismus

The mechanism of action of 5-Methyl-2-(trifluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, such as enzyme inhibition or receptor binding .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Table 1: Comparison of Substituent Position and Properties

Bis-Trifluoromethyl Derivatives

- 3,5-Bis(trifluoromethyl)phenylacetonitrile (CAS: 302911-99-5): Contains dual -CF₃ groups at 3- and 5-positions. The increased electron-withdrawing effects enhance lipophilicity and thermal stability, making it suitable for high-temperature reactions.

- 2,5-Bis(trifluoromethyl)phenylacetonitrile (CAS: 2712-78-9): Similar dual -CF₃ substitution but at 2- and 5-positions. This arrangement may lead to steric hindrance, reducing reactivity in nucleophilic substitutions .

Heterocyclic Analogs

- 5-Methyl-2-(trifluoromethyl)furo-3-ylacetonitrile (CAS: 175276-72-9): Replaces the benzene ring with a furan ring. The oxygen atom in furan alters electronic distribution, increasing polarity (molecular weight: 217.14 g/mol).

Functionalized Derivatives

- 5-Methoxy-2-nitro-4-(trifluoromethyl)phenylacetonitrile (CAS: 178896-77-0): Features a nitro (-NO₂) and methoxy (-OCH₃) group. The nitro group strongly withdraws electrons, making the nitrile more electrophilic. Boiling point: 321.4°C, higher than the reference compound due to increased molecular weight (260.17 g/mol) .

- Acetonitrile, [5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy] (CAS: 65107-90-6): A complex ether-nitrile hybrid. The phenoxy and nitro groups expand applications in polymer chemistry but introduce synthetic challenges .

Biologische Aktivität

5-Methyl-2-(trifluoromethyl)phenylacetonitrile (CAS No. 1017778-24-3) is an organic compound notable for its unique structural features, which include a trifluoromethyl group and a nitrile functional group. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in medicinal chemistry and agrochemicals.

The molecular formula of this compound is C10H8F3N, with a molecular weight of approximately 199.17 g/mol. The synthesis typically involves the reaction of 5-methyl-2-(trifluoromethyl)benzyl chloride with sodium cyanide in solvents like dimethyl sulfoxide (DMSO), under reflux conditions to facilitate nucleophilic substitution reactions.

Table 1: Comparison of Similar Compounds

| Compound Name | CAS Number | Structural Similarity |

|---|---|---|

| 4-(Trifluoromethyl)phenylacetonitrile | 2338-75-2 | High |

| 3-(Trifluoromethyl)phenylacetonitrile | 2338-76-3 | Moderate |

| 2,6-Bis(trifluoromethyl)benzonitrile | 25753-25-7 | Moderate |

| 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile | 239087-12-8 | Moderate |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that the trifluoromethyl group enhances the lipophilicity of such compounds, facilitating better membrane penetration and increased potency against various microbial strains .

Case Study: A study examining the structure-activity relationship (SAR) of trifluoromethyl-containing compounds found that modifications in the substitution pattern could lead to enhanced antimicrobial efficacy, particularly against resistant strains of bacteria .

Anticancer Activity

The compound is also being explored for its potential anticancer properties. The trifluoromethyl moiety has been associated with increased biological activity in several drug candidates. For example, it has been documented that the presence of such groups can improve the potency of inhibitors targeting specific cancer pathways .

Research Findings: In vitro studies have demonstrated that derivatives of phenylacetonitrile can inhibit cancer cell proliferation. The mechanism is believed to involve apoptosis induction and cell cycle arrest in various cancer cell lines, including breast and lung cancers .

The biological activity of this compound is thought to stem from its interaction with specific molecular targets within cells. The trifluoromethyl group enhances its ability to interact with lipid membranes and various enzymes or receptors involved in cellular signaling pathways. This interaction can lead to modulation of enzyme activity or receptor inhibition, contributing to its antimicrobial and anticancer effects.

Q & A

Basic: What are the optimal synthetic routes for 5-Methyl-2-(trifluoromethyl)phenylacetonitrile, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound can be optimized using nucleophilic substitution or cross-coupling reactions. For example, acetonitrile derivatives are often synthesized via palladium-catalyzed coupling of trifluoromethyl-substituted aryl halides with cyano precursors. Key parameters include:

- Solvent selection : Polar aprotic solvents like acetonitrile (MeCN) improve reaction efficiency due to their ability to stabilize intermediates .

- Catalysts : Pd(PPh₃)₄ or CuI catalysts enhance coupling reactions, particularly for trifluoromethylated substrates .

- Temperature : Reactions conducted at 60–80°C under inert atmospheres (e.g., N₂) minimize side reactions and improve yields .

- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures is recommended for isolating the nitrile product .

Basic: What are the critical storage conditions and incompatibilities for this compound?

Methodological Answer:

To ensure stability:

- Storage : Keep in tightly sealed containers at 0–6°C to prevent moisture absorption and decomposition .

- Incompatibilities : Avoid contact with strong oxidizing agents (e.g., peroxides, chlorates) to prevent exothermic reactions or explosions .

- Ventilation : Use fume hoods during handling to mitigate inhalation risks, as nitriles can release toxic vapors .

Advanced: What biochemical mechanisms underlie the antitumor activity of this compound derivatives in hepatocellular carcinoma (HCC)?

Methodological Answer:

Studies suggest that the trifluoromethyl and nitrile groups enhance interactions with cellular targets such as Ca²⁺ channels and apoptosis regulators. Key mechanisms include:

- Ca²⁺ channel modulation : The compound disrupts intracellular Ca²⁺ homeostasis, triggering ER stress and caspase-3 activation in HCC cells .

- Kinase inhibition : Structural analogs inhibit kinases like EGFR and VEGFR2, which are overexpressed in HCC .

- Experimental validation : Use siRNA knockdowns or calcium chelators (e.g., BAPTA-AM) to confirm target specificity in vitro .

Advanced: How do substituent patterns (e.g., methyl, trifluoromethyl) on the phenyl ring influence biological activity and pharmacokinetics?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- Trifluoromethyl group : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration .

- Methyl group : Ortho-substitution (e.g., 5-methyl) reduces steric hindrance, increasing binding affinity to targets like tubulin .

- Electron-withdrawing effects : The nitrile group stabilizes intermediates in cytochrome P450-mediated metabolism, prolonging half-life in vivo .

Methodological tip : Use comparative molecular field analysis (CoMFA) to model substituent effects .

Advanced: What analytical techniques are most effective for characterizing this compound and its metabolites?

Methodological Answer:

- LC-MS/MS : Quantifies parent compounds and metabolites in biological matrices with high sensitivity (LOD: 0.1 ng/mL) .

- ¹⁹F NMR : Tracks trifluoromethyl group stability under physiological conditions .

- X-ray crystallography : Resolves steric effects of substituents on crystal packing and solubility .

- In silico tools : Use Schrödinger Suite or Gaussian for DFT calculations to predict reactive sites .

Advanced: How can researchers resolve contradictions in reported biological activities across cancer cell lines?

Methodological Answer:

Discrepancies may arise due to:

- Cell line heterogeneity : HCC lines (e.g., HepG2 vs. Huh7) exhibit varying expression of drug transporters (e.g., P-gp) .

- Assay conditions : Differences in serum concentration (e.g., 10% FBS vs. serum-free) alter compound bioavailability .

Resolution strategies : - Standardize assays using CLSI guidelines.

- Perform RNA-seq to correlate target gene expression with IC₅₀ values .

Advanced: What is the role of this compound in modulating plant cell regeneration, and how can this inform pharmacological studies?

Methodological Answer:

In Echinacea purpurea leaf explants, the compound mimics thidiazuron (TDZ) by:

- Upregulating auxin biosynthesis genes : e.g., YUCCA family enzymes, enhancing callus formation .

- Stress signaling : Activates MAPK pathways, promoting somatic embryogenesis .

Translational relevance : These mechanisms parallel stress-induced apoptosis in cancer cells, suggesting cross-disciplinary applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.